N-(Pentan-2-yl)-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-pentan-2-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-3-4-8(2)11-9(13)12-6-5-10-7-12/h5-8H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
QNWVTTDUTMWZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Comprehensive Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(Pentan-2-yl)-1H-imidazole-1-carboxamide. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity of the imidazole (B134444) and pentan-2-yl moieties.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the pentan-2-yl group. The imidazole protons, typically designated as H-2, H-4, and H-5, are anticipated to appear in the aromatic region of the spectrum. Based on data from analogous N-acyl imidazoles, such as 1-acetylimidazole, the H-2 proton is expected to be the most deshielded, appearing as a singlet around 8.15 ppm. chemicalbook.com The H-4 and H-5 protons are expected to appear as distinct signals, likely between 7.0 and 7.5 ppm. chemicalbook.comresearchgate.net
The protons of the pentan-2-yl group will be observed in the aliphatic region. The methine proton (CH) attached to the nitrogen atom is expected to be a multiplet in the range of 3.5-4.5 ppm due to its proximity to the electron-withdrawing carboxamide group. The terminal methyl group (CH₃) of the ethyl fragment is anticipated to be a triplet around 0.9 ppm, while the other methyl group attached to the chiral center will likely appear as a doublet around 1.2 ppm. The methylene (B1212753) protons (CH₂) are expected to resonate as a complex multiplet between 1.3 and 1.7 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon (C=O) of the carboxamide group is expected to have a chemical shift in the range of 165-170 ppm. nih.govresearchgate.net For the imidazole ring, the C-2 carbon is typically the most downfield of the ring carbons, followed by C-4 and C-5, with expected shifts around 137 ppm, 130 ppm, and 117 ppm, respectively. In the pentan-2-yl moiety, the methine carbon (CH) bonded to the nitrogen will be the most deshielded of the aliphatic carbons, with an expected chemical shift around 50-60 ppm. The remaining methyl and methylene carbons are expected to appear in the upfield region of the spectrum, typically between 10 and 40 ppm. organicchemistrydata.orgbhu.ac.inlibretexts.org
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole H-2 | ~8.15 | Singlet |
| Imidazole H-4 | ~7.46 | Singlet |
| Imidazole H-5 | ~7.08 | Singlet |
| N-CH (pentan-2-yl) | ~3.5-4.5 | Multiplet |
| CH₂ (pentan-2-yl) | ~1.3-1.7 | Multiplet |
| CH₃ (pentan-2-yl, doublet) | ~1.2 | Doublet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165-170 |
| Imidazole C-2 | ~137 |
| Imidazole C-4 | ~130 |
| Imidazole C-5 | ~117 |
| N-CH (pentan-2-yl) | ~50-60 |
| CH₂ (pentan-2-yl) | ~10-40 |
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed. ipb.pt A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. hmdb.cayoutube.com For instance, the signal for the H-2 proton would show a correlation to the C-2 carbon signal, and similarly for the H-4/C-4 and H-5/C-5 pairs of the imidazole ring. In the pentan-2-yl group, the HSQC spectrum would connect the proton signals of the methine, methylene, and methyl groups to their corresponding carbon signals.
A Correlation Spectroscopy (COSY) experiment would reveal the proton-proton coupling networks within the molecule. youtube.com Specifically, the COSY spectrum would show correlations between the adjacent protons in the pentan-2-yl chain, confirming the connectivity of the methyl, methylene, and methine groups. Due to the lack of proton-proton coupling between the imidazole ring protons, no cross-peaks would be expected between H-2, H-4, and H-5 in the COSY spectrum.
The C-N bond of an amide has a significant double bond character, which can lead to restricted rotation at room temperature. nanalysis.com Dynamic NMR studies, which involve recording spectra at different temperatures, could provide insights into the rotational barrier around the C(O)-N(imidazole) bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. However, for this compound, rapid rotation is expected at room temperature, leading to a single set of averaged signals.
While tautomerism is a known phenomenon in N-unsubstituted imidazoles, in this N-1 substituted carboxamide, the tautomerism of the imidazole ring itself is not possible. mdpi.com Any dynamic behavior observed would likely be attributed to the restricted rotation around the amide bond.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally determined value to confirm the molecular formula, C₉H₁₅N₃O. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. nih.govgdut.edu.cnresearchgate.net In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, a characteristic fragmentation pattern would be observed, providing valuable structural information. researchgate.net Key fragmentation pathways for amides often involve cleavage of the C-N bond. libretexts.org For this compound, a prominent fragment would be expected from the loss of the pentan-2-yl group, leading to an ion corresponding to the imidazolyl-carbonyl cation. Another likely fragmentation would be the cleavage of the C-C bonds within the pentan-2-yl side chain. libretexts.orglibretexts.org The analysis of these fragments helps to piece together the structure of the original molecule.
Predicted Key Mass Spectrometry Fragments
| Fragment | Proposed Structure | Significance |
|---|---|---|
| [M]⁺ | C₉H₁₅N₃O⁺ | Molecular Ion |
| [M - C₅H₁₁]⁺ | C₄H₄N₃O⁺ | Loss of the pentan-2-yl radical |
| [C₄H₃N₂CO]⁺ | Imidazolyl-carbonyl cation | Cleavage of the N-C(pentyl) bond |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-acetylimidazole |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are pivotal techniques for identifying the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, characteristic absorption bands would be expected for its key functional groups.
Without experimental data, a predictive analysis suggests the following regions of interest:
N-H Stretching: The secondary amide (R-CO-NH-R') would typically exhibit an N-H stretching vibration in the range of 3350-3250 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the pentan-2-yl group would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the imidazole ring would be expected at slightly above 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong absorption band for the carbonyl group of the carboxamide is one of the most characteristic peaks in an IR spectrum, typically appearing in the region of 1680-1630 cm⁻¹.
N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is usually found between 1570-1515 cm⁻¹.
C=N and C=C Stretching: The imidazole ring would display characteristic stretching vibrations for C=N and C=C bonds within the 1650-1450 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage and the imidazole ring would likely be observed in the 1400-1000 cm⁻¹ region.
Table 1: Predicted IR/FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide (N-H) | Stretch | 3350 - 3250 |
| Secondary Amide (N-H) | Bend (Amide II) | 1570 - 1515 |
| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1630 |
| Imidazole Ring (C=N, C=C) | Stretch | 1650 - 1450 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C-H (Imidazole) | Stretch | > 3000 |
Note: This table is predictive and not based on published experimental data for the specified compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The wavelengths of maximum absorption (λmax) are indicative of the energy required to promote electrons from a ground state to an excited state.
For this compound, electronic transitions would primarily be associated with the imidazole ring and the carboxamide group. The imidazole ring contains π electrons and non-bonding electrons (on the nitrogen atoms) that can undergo transitions.
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed for conjugated systems like the imidazole ring and would be expected to result in strong absorption bands.
n → π* Transitions: This type of transition involves promoting a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital. These are generally weaker than π → π* transitions.
The conjugation between the imidazole ring and the carboxamide carbonyl group would influence the energy of these transitions and thus the λmax values. Specific λmax and molar absorptivity (ε) values are dependent on the solvent used and require experimental determination.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can elucidate bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
If a suitable crystal of this compound were analyzed, XRD would provide key structural parameters, including:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The spatial orientation of the pentan-2-yl group relative to the imidazole-1-carboxamide core.
Intermolecular Interactions: The analysis would reveal how individual molecules pack in the crystal lattice, likely highlighting hydrogen bonds involving the amide N-H proton and the carbonyl oxygen or imidazole nitrogen atoms.
Table 2: Crystallographic Data Parameters Obtainable from XRD
| Parameter | Description |
|---|---|
| Crystal System | The basic geometric framework of the crystal lattice. |
| Space Group | The set of symmetry operations for the unit cell. |
| a, b, c (Å) | The dimensions of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
Note: This table lists the types of data that would be obtained from an XRD analysis; no experimental values are available for this compound.
Computational Chemistry and Theoretical Investigations of N Pentan 2 Yl 1h Imidazole 1 Carboxamide
Density Functional Theory (DFT) Studies on Molecular Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely used to predict a wide array of properties for imidazole-containing compounds. nih.govbohrium.com
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the electronic energy of the molecule is minimized with respect to the positions of its nuclei. researchgate.net This process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for a Model Imidazole (B134444) Derivative The following data is representative of typical results obtained for substituted imidazole compounds using DFT (B3LYP/6-311++G(d,p)) and is for illustrative purposes. researchgate.net
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.385 | C5-N1-C2 | 108.5 |
| C2-N3 | 1.321 | N1-C2-N3 | 111.2 |
| N3-C4 | 1.380 | C2-N3-C4 | 107.0 |
| C4-C5 | 1.365 | N3-C4-C5 | 107.8 |
| C5-N1 | 1.378 | C4-C5-N1 | 105.5 |
| N1-C(O) | 1.410 | N1-C(O)-N(H) | 115.7 |
| C=O | 1.230 | C(O)-N(H)-C(pentyl) | 121.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. orientjchem.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For N-(Pentan-2-yl)-1H-imidazole-1-carboxamide, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the carboxamide group.
Table 2: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative Calculated using DFT, this data illustrates typical FMO properties. bohrium.com
| Parameter | Energy (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carboxamide group and the N3 atom of the imidazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atom on the carboxamide nitrogen would exhibit a region of positive potential, making it a hydrogen bond donor site. orientjchem.org
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. researchgate.net Comparing this theoretical spectrum with experimental data allows for the precise assignment of vibrational modes to specific functional groups.
For this compound, key vibrational modes would include the C=O stretching of the carboxamide, the N-H stretching and bending modes, C-N stretching, and various vibrations characteristic of the imidazole ring and the pentyl chain. A strong correlation between the calculated and experimental frequencies validates the accuracy of the computed molecular structure. researchgate.net
Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies for a Model Imidazole Carboxamide Frequencies are in cm⁻¹. Calculated values are often scaled to better match experimental results.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3435 |
| C-H Stretch (Aliphatic) | 2960-2870 | 2955-2865 |
| C=O Stretch | 1695 | 1680 |
| C=N Stretch (Ring) | 1540 | 1532 |
| C-N Stretch | 1350 | 1342 |
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, interactions with solvent, and other dynamic processes. nih.govyoutube.com
An MD simulation of this compound, typically in a solvent like water or an organic solvent, would provide insights into:
Conformational Dynamics: The flexibility of the pentyl chain and rotation around the amide bond can be explored to identify the most populated conformations in solution.
Solvation Structure: The simulation can show how solvent molecules arrange around the solute, particularly the formation of hydrogen bonds with the carboxamide group.
Intermolecular Interactions: If simulated with other molecules (e.g., a biological receptor), MD can elucidate the specific interactions, stability of binding, and the dynamic nature of the complex. rsc.org
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.
Theoretical Analysis of Imidazole Tautomerism and Prototropic Equilibria
The imidazole ring can exist in two tautomeric forms due to the migration of a proton between its two nitrogen atoms (N1 and N3). In substituted imidazoles, these two forms are not equivalent and will have different stabilities. For this compound, the proton resides on the N1 atom. However, a tautomeric equilibrium with the N3-H form is theoretically possible.
Computational methods, particularly DFT, are highly effective for studying these equilibria. nih.gov By calculating the energies of both tautomers, the more stable form can be identified. Furthermore, the transition state for the proton transfer can be located, allowing for the calculation of the activation energy barrier for the tautomerization process. researchgate.net Studies on similar systems have shown that this intramolecular proton transfer often has a high energy barrier, but can be significantly catalyzed by solvent molecules like water, which can act as a proton shuttle. nih.gov
Computational Prediction of Hydrogen Bonding and Supramolecular Interactions
Computational modeling is a powerful tool for predicting the non-covalent interactions that govern the molecular recognition and crystal packing of this compound. The molecule possesses distinct hydrogen bond donor and acceptor sites that are crucial for forming supramolecular assemblies.
The primary hydrogen bond donor is the amine proton (N-H) of the carboxamide linkage. The nitrogen atom of the imidazole ring (specifically the N-3 atom) and the carbonyl oxygen (C=O) of the carboxamide group are the principal hydrogen bond acceptor sites. Computational analyses, such as Density Functional Theory (DFT), can be employed to model the geometry and energetics of these hydrogen bonds.
Theoretical studies on related imidazole-containing structures reveal a high propensity for forming robust intermolecular hydrogen bonds. nih.govresearchgate.net For instance, in many crystalline structures of imidazole derivatives, intermolecular N-H···N and N-H···O hydrogen bonds are dominant interactions that guide the formation of dimers, chains, or more complex three-dimensional networks. rsc.org In the case of this compound, it is computationally predictable that the N-H group will preferentially interact with the carbonyl oxygen or the imidazole nitrogen of a neighboring molecule.
Table 1: Predicted Hydrogen Bonding Capabilities
| Functional Group | Donor/Acceptor Capability | Predicted Interactions |
|---|---|---|
| Carboxamide N-H | Donor | N-H···O=C (intermolecular), N-H···N (imidazole, intermolecular) |
| Carbonyl C=O | Acceptor | C=O···H-N (intermolecular) |
Conformational Analysis of the Pentan-2-yl Substituent and Carboxamide Linkage
The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C-N bond of the carboxamide linkage and the C-N bond connecting the pentan-2-yl group.
Rotation around the carboxamide C-N bond is known to have a significant energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair onto the carbonyl group. msu.edu DFT calculations on similar amide systems have shown this rotational barrier to be substantial, often in the range of 18-23 kcal/mol. mdpi.com This high barrier leads to the existence of stable syn and anti conformers (also referred to as Z and E isomers), which can often be observed at room temperature. msu.edumdpi.com For this compound, the two principal planar conformers would be defined by the relative orientation of the imidazole ring and the pentan-2-yl group with respect to the carbonyl bond. The relative stability of these conformers is dictated by steric hindrance between the substituents.
The pentan-2-yl substituent introduces additional conformational complexity. Rotation around the N-C(pentyl) bond and the C-C bonds within the pentyl chain will result in numerous rotamers. Potential energy surface (PES) scans are a standard computational method to identify the most stable conformers by systematically rotating specific dihedral angles and calculating the corresponding energy. nih.govresearchgate.net For the pentan-2-yl group, staggered conformations are energetically favored over eclipsed ones to minimize torsional strain. msu.edu The bulkiness of the pentyl group will influence the preferred orientation relative to the planar carboxamide group, seeking to minimize steric clashes.
Table 2: Estimated Rotational Energy Barriers
| Bond | Type of Rotation | Estimated Barrier (kcal/mol) | Notes |
|---|---|---|---|
| Imidazole-C(O) | Single Bond Rotation | Low | Allows for different orientations of the imidazole ring. |
| (O)C-N(H) | Amide Bond Rotation | 18 - 23 | High barrier due to partial double bond character, leading to stable conformers. mdpi.com |
| N-C (Pentan-2-yl) | Single Bond Rotation | Moderate | Influenced by steric hindrance from the pentyl chain. |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies establish relationships between the chemical structure of a compound and its physicochemical properties. For this compound, key descriptors like the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) can be computationally estimated to predict its pharmacokinetic behavior.
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.netscispace.com Molecules with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. researchgate.net The TPSA for this compound can be calculated using fragment-based methods, which are computationally efficient and highly accurate. researchgate.net The presence of the imidazole ring and the carboxamide group contributes significantly to the TPSA value.
Partition Coefficient (LogP) , typically the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. It is a critical factor in determining how a drug distributes in the body and permeates biological membranes. nih.gov A positive LogP value indicates higher solubility in lipids (hydrophobicity), while a negative value indicates higher solubility in water (hydrophilicity). LogP can be estimated using various computational methods, including those based on atomic contributions or molecular properties.
Table 3: Predicted Physicochemical Properties (QSPR)
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O | - |
| Molecular Weight | 181.24 g/mol | Adherence to Lipinski's Rule of Five (<500) |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Suggests good potential for cell membrane permeability and oral bioavailability. researchgate.netopeneducationalberta.ca |
| Octanol-Water Partition Coefficient (cLogP) | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity. nih.gov |
| Hydrogen Bond Donors | 1 | Adherence to Lipinski's Rule of Five (≤5) |
These computationally derived parameters are invaluable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates with desirable drug-like properties.
Reaction Mechanisms and Chemical Reactivity of N Pentan 2 Yl 1h Imidazole 1 Carboxamide Analogs
Mechanism of Imidazole (B134444) Ring Formation and Subsequent Functionalization
The synthesis of the imidazole core, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, can be achieved through various established methods. tsijournals.comuobasrah.edu.iq These synthetic routes are foundational for producing a wide array of substituted imidazole derivatives, including analogs of N-(pentan-2-yl)-1H-imidazole-1-carboxamide.
One of the earliest and most general methods is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). uobasrah.edu.iqglobalresearchonline.net This one-pot reaction typically proceeds by forming an imine intermediate, followed by cyclization and subsequent oxidation or aromatization to yield the imidazole ring. acs.org The mechanism allows for the incorporation of diverse substituents at positions 2, 4, and 5 of the ring.
Modern synthetic protocols have expanded upon these classical methods, offering improved yields, milder conditions, and greater functional group tolerance. organic-chemistry.org For instance, metal-catalyzed reactions, such as copper-catalyzed [3+2] cycloadditions, provide regioselective pathways to multisubstituted imidazoles. organic-chemistry.org Other approaches utilize starting materials like α-haloketones, amidines, or 2H-azirines to construct the heterocyclic core. globalresearchonline.netrsc.org
Once the imidazole ring is formed, subsequent functionalization can be performed to introduce moieties like the N-(pentan-2-yl)-carboxamide group. This is typically achieved by reacting the imidazole with a suitable electrophile. For instance, the N-1 position of the imidazole ring can be acylated using phosgene (B1210022) or a phosgene equivalent to form an imidazole-1-carbonyl chloride, which then reacts with an amine (in this case, pentan-2-amine) to yield the desired carboxamide.
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.netnih.gov Its reactivity is influenced by the presence of two nitrogen atoms: a pyrrole-type nitrogen (N-1) that contributes two electrons to the aromatic π-system and a pyridine-type nitrogen (N-3) with a lone pair in an sp² orbital in the plane of the ring. tsijournals.comglobalresearchonline.net
Electrophilic Substitution: Electrophilic substitution reactions typically occur at the carbon atoms of the ring, with the C-4 and C-5 positions being the most reactive. globalresearchonline.netnih.gov This is because the intermediates formed by attack at these positions are more stable. Attack at the C-2 position is less favored. globalresearchonline.net The reactivity is highly dependent on the reaction conditions, particularly the pH, as the protonation state of the imidazole ring significantly alters its electronic properties. numberanalytics.com In acidic conditions, the pyridine-type nitrogen (N-3) is protonated, forming an imidazolium (B1220033) cation which deactivates the ring towards further electrophilic attack. numberanalytics.com
Nucleophilic Reactivity: The nitrogen atoms of the imidazole ring are the primary sites of nucleophilic character. The pyridine-type nitrogen (N-3) is generally the more nucleophilic site in a neutral imidazole molecule, as its lone pair is more available for reaction. youtube.comresearchgate.net This nitrogen can act as a base or as a nucleophile in reactions such as N-alkylation. researchgate.net The pyrrole-type nitrogen (N-1) can also act as a nucleophile after deprotonation by a base. researchgate.net
Nucleophilic substitution on the carbon atoms of the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. tsijournals.comglobalresearchonline.net When such groups are present, the C-2 position becomes the most likely site for nucleophilic attack. tsijournals.comnih.gov
Table 1: Reactivity of the Imidazole Ring
| Reaction Type | Primary Site of Attack | Influencing Factors | General Outcome |
|---|---|---|---|
| Electrophilic Substitution | C-4 and C-5 | pH (acidic conditions deactivate the ring), nature of substituents | Halogenation, nitration, sulfonation, acylation at ring carbons |
| Nucleophilic Attack (on Nitrogen) | N-3 (pyridine-type) | Presence of electrophiles (e.g., alkyl halides) | N-Alkylation, N-acylation |
| Nucleophilic Substitution (on Carbon) | C-2 | Requires strong electron-withdrawing groups on the ring | Displacement of a leaving group by a nucleophile |
Chemical Transformations and Reactivity of the Carboxamide Functionality
The carboxamide group (-CONH-) attached at the N-1 position of the imidazole ring exhibits its own distinct reactivity. This functionality is generally stable but can undergo various chemical transformations under specific conditions. The imidazole ring, being a good leaving group in its protonated form (imidazolium ion), can influence the reactivity of the attached carboxamide.
One key reaction is the cleavage of the N-acyl bond. This can occur via hydrolysis under acidic or basic conditions to regenerate the imidazole and the corresponding carboxylic acid or its salt. The N-(pentan-2-yl) substituent will also influence the rate of this reaction due to steric and electronic effects.
The carboxamide nitrogen can be a site for further reactions. For example, it can be involved in N-alkylation, although this is less common than reactions at the amide oxygen or deprotonation of the N-H bond in primary or secondary amides. researchgate.net More complex transformations can be achieved using modern synthetic methods. For instance, photoredox catalysis can generate N-centered radicals from N-H bonds, enabling intramolecular hydrogen atom transfer (HAT) or other C-H functionalization reactions at remote positions. researchgate.net
The conversion of carboxylic acids into amides is a fundamental transformation, and methods that facilitate this process are relevant to understanding the synthesis and reactivity of the target compound. One-pot procedures have been developed where a carboxylic acid is activated in situ, for example, by forming a mixed anhydride (B1165640) with p-nitrobenzenesulfonyl chloride, which then readily reacts with an amine to form the amide bond under mild conditions. tandfonline.com This highlights the types of reagents and intermediates that can be involved in the formation and subsequent reactions of the carboxamide linkage. nih.gov
Kinetic and Thermodynamic Aspects of Relevant Chemical Reactions
The rates and equilibria of reactions involving imidazole carboxamide analogs are dictated by kinetic and thermodynamic parameters. Computational studies, often using density functional theory (DFT), have provided significant insights into the mechanisms of imidazole formation and reactivity. nih.govresearchgate.net
For the formation of the imidazole ring from glyoxal, an amine, and formaldehyde, calculations suggest that a diimine intermediate is crucial. nih.govresearchgate.net Under acidic conditions, the reaction proceeds through the nucleophilic attack of the diimine on a carbonyl group, leading to an acyclic enol intermediate which then cyclizes. nih.gov These studies provide free energy profiles and identify the rate-determining steps of the reaction.
Kinetic studies on ligand substitution reactions in imidazole-containing coordination complexes, such as vitamin B12 analogs, reveal mechanistic details. For instance, the displacement of an imidazole ligand by cyanide has been shown to proceed through a dissociative interchange (Id) mechanism, as supported by activation parameters like enthalpy (ΔH‡), entropy (ΔS‡), and activation volume (ΔV‡). rsc.org
The kinetics of oxidation reactions have also been investigated. The reaction of imidazole with hydroxyl radicals (·OH) is extremely fast, with rate constants in the order of 10⁹ L mol⁻¹ s⁻¹. nih.gov Quantum chemistry calculations show that OH addition to the ring is kinetically favored over H-abstraction. rsc.org The atmospheric lifetime of imidazole, estimated from these kinetic constants, is a few days, indicating its susceptibility to oxidative degradation. rsc.org
Table 2: Kinetic Data for Reactions of Imidazole Analogs
| Reaction | Reactant | Rate Constant (k) at 298 K | Method |
|---|---|---|---|
| OH-initiated Oxidation | 1-methylimidazole | (2.3 ± 0.1) × 10⁹ L mol⁻¹ s⁻¹ | Experimental nih.gov |
| OH-initiated Oxidation | 2-methylimidazole | (3.9 ± 0.1) × 10⁹ L mol⁻¹ s⁻¹ | Experimental nih.gov |
| OH-initiated Oxidation | 4-methylimidazole | (3.2 ± 0.2) × 10⁹ L mol⁻¹ s⁻¹ | Experimental nih.gov |
| Ligand Substitution (by CN⁻) | Cyanoimidazolylcobamide | Limiting rate constant = 0.0264 s⁻¹ | Experimental rsc.org |
Thermodynamic studies on the formation of N-heterocycles in processes like hydrothermal liquefaction show that the Debus–Radziszewski reaction for imidazole formation is exothermic. acs.org The stability of the resulting imidazole derivatives is a key factor driving these reactions.
Investigation of Intramolecular and Intermolecular Reaction Pathways
The structure of this compound allows for both intramolecular and intermolecular interactions and reactions. The imidazole ring is a known participant in intramolecular catalysis, particularly acting as a general base. nih.gov The pyridine-type nitrogen can abstract a proton, facilitating reactions at another part of the molecule.
Intermolecular interactions are dominated by hydrogen bonding. nih.gov The imidazole ring contains both a hydrogen bond donor (the N-1-H in an unsubstituted imidazole) and a hydrogen bond acceptor (the N-3 nitrogen). tsijournals.comnih.gov Although the N-1 position in the target molecule is substituted, the N-3 nitrogen remains a potent hydrogen bond acceptor. The carboxamide group also contains a hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of dimers or extended networks in the solid state or in non-polar solvents.
Intermolecular reactions include the previously mentioned N-alkylation at the N-3 position. The synthesis of fused heterocyclic systems often relies on exploiting both intramolecular and intermolecular pathways. For example, reactions of substituted 1H-imidazole-2-thiols with enynones can proceed via different cyclization pathways (e.g., 6-endo-trig vs. 5-exo-dig) depending on the substituents on the imidazole ring, leading to the formation of thiazine (B8601807) or furan-fused systems. researchgate.net These studies demonstrate how subtle changes in the structure of an imidazole analog can direct the course of a reaction.
Oxidation and Reduction Chemistry
The imidazole ring and the carboxamide functionality can both undergo oxidation and reduction reactions, although the imidazole ring is generally more susceptible to oxidation.
Oxidation: As mentioned, the imidazole ring is readily oxidized by strong oxidizing agents and radicals like ·OH. nih.govrsc.org The oxidation can lead to ring-opening or the formation of various oxygenated products. In synthetic chemistry, oxidation is sometimes used to generate reactive intermediates for further transformations. For example, the metal-free, acid-catalyzed oxidation of methyl ketones can be coupled with an aldehyde and ammonium (B1175870) acetate (B1210297) to form disubstituted imidazoles, demonstrating an oxidative step in the formation of the ring system itself. nih.gov
Reduction: The imidazole ring is an aromatic system and is therefore resistant to reduction. Catalytic hydrogenation under harsh conditions (high pressure and temperature) can lead to the saturation of the ring to form an imidazolidine.
Stereoselective Synthesis and Chiral Aspects of N Pentan 2 Yl 1h Imidazole 1 Carboxamide
Chiral Synthesis Methodologies for N-Substituted Imidazole (B134444) Carboxamides
The synthesis of chiral N-substituted imidazole carboxamides can be approached through several established routes. A common method involves the reaction of a chiral amine with an activated imidazole carbonyl derivative. For the synthesis of N-(pentan-2-yl)-1H-imidazole-1-carboxamide, this would typically involve the coupling of enantiomerically pure pentan-2-amine with a suitable imidazole carbonyl synthon, such as 1-(carbonyl)imidazole or a related activated species. The use of coupling agents is often necessary to facilitate the formation of the amide bond.
Another strategy is the derivatization of the imidazole-4,5-dicarboxylic acid scaffold with chiral amino esters and alkanamines to create dissymmetrically disubstituted imidazole-4,5-dicarboxamides. While not directly applicable to the target molecule, this highlights the versatility of imidazole-based scaffolds in synthesizing chiral structures.
Enantioselective Approaches for Incorporating the Pentan-2-yl Moiety
Incorporating the pentan-2-yl moiety in an enantioselective manner is crucial for obtaining the desired stereoisomer of this compound. One of the most direct methods is to start with an enantiomerically pure source of pentan-2-amine, which is commercially available in both (R) and (S) forms.
Alternatively, enantioselective synthesis of chiral amides can be achieved through catalytic methods. For instance, rhodium-catalyzed carbene N-H insertion reactions have been successfully employed for the N-alkylation of primary amides with high enantioselectivity. Such a method could potentially be adapted for the synthesis of the target compound.
Diastereoselective Synthesis and Separation Techniques
In cases where a second chiral center is introduced into the molecule, diastereoselective synthesis becomes a key consideration. For this compound, if the imidazole ring itself were to be substituted with a chiral group, a pair of diastereomers would be formed. The synthesis would then aim to control the formation of one diastereomer over the other.
Separation of diastereomers is generally more straightforward than enantiomer separation and can often be achieved using standard chromatographic techniques such as column chromatography on silica (B1680970) gel, due to the different physical properties of diastereomers.
Analytical Methods for Assessing Enantiomeric Excess and Optical Purity
Determining the enantiomeric excess (ee) and optical purity of a chiral compound like this compound is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with amide functionalities.
Circular Dichroism (CD) spectroscopy is another powerful technique for assessing enantiomeric purity. The CD spectrum provides information about the differential absorption of left and right circularly polarized light by a chiral molecule. The intensity of the CD signal is proportional to the enantiomeric excess. This method can be particularly useful when coupled with HPLC.
Table 1: Common Analytical Techniques for Chiral Purity Assessment
| Technique | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of (R)- and (S)-enantiomers to determine their ratio and calculate enantiomeric excess. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Measurement of the optical rotation and determination of enantiomeric excess based on the signal intensity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Quantification of enantiomers by integrating the respective signals in the NMR spectrum. |
Impact of Stereochemistry on Molecular Conformation and Supramolecular Interactions
The stereochemistry of the pentan-2-yl group is expected to have a significant impact on the molecular conformation of this compound. The chiral center will influence the preferred spatial arrangement of the alkyl chain relative to the imidazole carboxamide core. This, in turn, can affect how the molecule packs in the solid state and its ability to participate in supramolecular interactions.
The imidazole ring is known to be a versatile building block in supramolecular chemistry, capable of forming various non-covalent interactions, including hydrogen bonds, π-π stacking, and coordination with metal ions. The chirality of the N-substituent can introduce a chiral recognition element, leading to the formation of stereospecific supramolecular assemblies. For instance, the chirality could direct the handedness of helical structures or influence the formation of specific diastereomeric complexes with other chiral molecules. The introduction of a methyl group on the imidazole ring has been shown to potentially deform the planar structure of imidazole, which could affect its interaction with other molecules.
Table 2: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Description | Potential Role of Stereochemistry |
|---|---|---|
| Hydrogen Bonding | The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and imidazole nitrogens can act as acceptors. | The stereochemistry of the pentan-2-yl group can influence the accessibility of these sites and the geometry of the hydrogen bonds formed. |
| π-π Stacking | The aromatic imidazole rings can stack on top of each other. | Chirality can induce a helical twist in the stacked arrangement. |
| van der Waals Interactions | Interactions involving the pentyl group. | The specific conformation dictated by the chiral center will determine the nature and extent of these interactions in a crystal lattice. |
| Coordination Bonds | The imidazole nitrogen atoms can coordinate to metal ions. | The chiral environment around the coordination site can lead to the formation of enantiomerically pure metal-organic complexes. |
Advanced Crystallographic Investigations and Solid State Characteristics
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. This technique would provide unequivocal proof of the molecular structure of N-(Pentan-2-yl)-1H-imidazole-1-carboxamide, including bond lengths, bond angles, and the conformation of the molecule.
A typical data table for SCXRD analysis would include the following parameters:
| Parameter | Value |
| Chemical Formula | C9H15N3O |
| Formula Weight | 181.24 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
| CCDC Deposition Number | Data not available |
Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are the primary forces governing the crystal packing arrangement. For this compound, the key interactions would likely be:
Hydrogen Bonding: The carboxamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The imidazole (B134444) ring also contains nitrogen atoms that can act as hydrogen bond acceptors. These interactions are expected to be dominant, potentially forming chains or dimeric motifs that are fundamental to the crystal structure. For example, R²₂(8) ring motifs formed by N-H···O hydrogen bonds between two molecules are common in carboxamides.
π-π Stacking: While the imidazole ring is an aromatic system capable of π-π stacking, the presence of the flexible pentan-2-yl group might sterically hinder efficient parallel stacking of the rings. Analysis would focus on the distance between imidazole ring centroids and their relative orientations.
A detailed analysis would be presented in a table format:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| N-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-H···O | Data not available | Data not available | Data not available | Data not available | Data not available |
| C-H···N | Data not available | Data not available | Data not available | Data not available | Data not available |
Conformational Analysis in the Crystalline State
SCXRD data would reveal the specific conformation adopted by the this compound molecule in the solid state. This includes the torsion angles defining the orientation of the pentan-2-yl group relative to the imidazole-1-carboxamide core. The flexibility of the pentyl chain and the rotation around the C-N amide bond would be of particular interest, as these conformational features can influence crystal packing and potentially lead to polymorphism.
Co-crystallization and Polymorphism Studies
Polymorphism: This phenomenon occurs when a compound can crystallize into multiple different crystal structures, known as polymorphs. Polymorphs of the same compound can have different physical properties. A search for polymorphs of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates). The discovery of different polymorphs would be significant for pharmaceutical development.
Co-crystallization: Co-crystals are multi-component crystals where an active pharmaceutical ingredient (API) and a coformer are present in a stoichiometric ratio within the same crystal lattice. The imidazole and carboxamide moieties in the target molecule provide sites for hydrogen bonding, making it a candidate for forming co-crystals with pharmaceutically acceptable coformers to potentially enhance its physical properties.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a crucial technique for analyzing the bulk crystalline material. It provides a characteristic fingerprint for a specific crystalline phase. While SCXRD analyzes a single crystal, PXRD confirms that the bulk powder sample consists of the same crystalline form. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), would be used for phase identification, purity assessment, and to distinguish between different polymorphs, each of which would produce a unique diffraction pattern.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The analysis is based on the electron distribution of the molecule. It generates a unique surface for a molecule within its crystal environment, which is color-mapped to highlight different types of close contacts.
Q & A
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst loading .
- In-Process Controls : Monitor reaction progress via TLC or inline FT-IR to terminate reactions at consistent endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
